molecular formula C13H15NO6 B1306338 2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 436811-04-0

2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B1306338
CAS No.: 436811-04-0
M. Wt: 281.26 g/mol
InChI Key: HLRQJAXOZIIORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a sophisticated synthetic intermediate of paramount importance in the total chemical synthesis of tetrodotoxin (TTX) and its structural analogs. Its research value lies in its intricate, conformationally locked structure, which serves as a pivotal scaffold for constructing the complex guanidinium core and oxygenated cage characteristic of the tetrodotoxin family . This compound enables researchers to explore the structure-activity relationships of these potent neurotoxins by providing a versatile platform for synthetic modification. The primary application of this reagent is in neuroscience and pharmacology, where it is used to produce well-defined TTX derivatives for probing voltage-gated sodium channels (NaV). Such tools are indispensable for mapping channel function, understanding the molecular basis of electrical signaling in excitable cells, and developing novel channel blockers . Research utilizing this intermediate has been fundamental in advancing our knowledge of neurotoxin interactions and continues to fuel the discovery of new chemical probes for ion channel research.

Properties

IUPAC Name

3-(2-ethoxy-2-oxoethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-2-19-8(15)5-14-6-13-4-3-7(20-13)9(12(17)18)10(13)11(14)16/h3-4,7,9-10H,2,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQJAXOZIIORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389962
Record name SBB012217
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-04-0
Record name SBB012217
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a member of the isoindole class of compounds. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The compound's molecular formula is C19H23NO5C_{19}H_{23}NO_5 with a molecular weight of approximately 345.39 g/mol. Its structure features an ethoxy group and an isoindole backbone, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines using the MTT assay.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), COLO201 (colorectal cancer), and others.
  • Results: Some derivatives demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. For example:
    • Compounds with similar structures showed IC50 values in the micromolar range against MCF-7 cells .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation: By disrupting cell cycle progression.
  • Induction of Apoptosis: Through activation of intrinsic apoptotic pathways.
  • Modulation of Signaling Pathways: Interaction with various cellular receptors and enzymes involved in tumor growth and survival.

Study 1: Synthesis and Evaluation

A study conducted in 2021 synthesized several derivatives of isoindoles and evaluated their anticancer activities. The results indicated that modifications to the ethoxy group significantly affected the biological activity. The most potent compound demonstrated an IC50 value of 15 µM against MCF-7 cells .

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B20COLO201
Doxorubicin10MCF-7

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of an ethoxy group at a specific position on the isoindole scaffold enhances cytotoxic activity. The study emphasized that alterations in substituents can lead to variations in biological efficacy .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential role as a pharmaceutical agent. Its structural similarity to known bioactive molecules suggests that it may exhibit therapeutic effects. Preliminary studies indicate potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Case Study: Anti-inflammatory Activity

A study conducted on the compound's derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a treatment for inflammatory diseases .

Organic Synthesis

Due to its unique functional groups, this compound serves as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.

Synthesis Pathway Example

The compound can be synthesized from simpler precursors through a multi-step reaction involving:

  • Formation of an ethoxycarbonyl group.
  • Cyclization to form the isoindole structure.
  • Functional group modifications to introduce carboxylic acid functionalities.

Material Science

Research has explored the use of this compound in developing novel materials with specific properties, such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices has shown promising results in enhancing the performance characteristics of the materials.

Data Table: Material Properties

Material TypePropertyResult
Polymer CompositeTensile StrengthImproved by 30%
Polymer CompositeThermal StabilityIncreased by 15°C

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it may serve as a pesticide or herbicide due to its ability to inhibit certain biochemical pathways in pests.

Field Study: Pesticidal Efficacy

Field trials have shown that formulations containing this compound exhibit effective pest control with minimal environmental impact compared to traditional pesticides .

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Aryl Groups : The ethoxy-oxoethyl group in the target compound contrasts with aryl substituents (e.g., benzyl, fluorobenzyl) in analogues. Aryl groups enhance lipophilicity and may improve membrane permeability, whereas the ester group introduces hydrolytic sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.